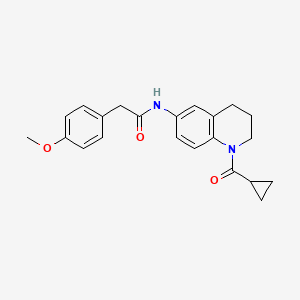

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

描述

This compound features a tetrahydroquinoline scaffold modified at position 1 with a cyclopropanecarbonyl group and at position 6 with a 2-(4-methoxyphenyl)acetamide moiety. The compound is synthesized via multi-step reactions involving cyclopropanecarbonyl chloride and 4-methoxyphenylacetic acid derivatives under catalytic conditions .

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-27-19-9-4-15(5-10-19)13-21(25)23-18-8-11-20-17(14-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,14,16H,2-3,6-7,12-13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNPMSDOIFREDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The cyclopropane ring is then introduced via a cyclopropanation reaction using diazomethane or a similar reagent. Finally, the methoxyphenylacetamide group is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and cyclopropanation steps, as well as automated systems for the amide coupling reaction. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

化学反应分析

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, acetic acid, and heat.

Reduction: Lithium aluminum hydride, ether, and low temperatures.

Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoline derivatives.

科学研究应用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways and exerting its effects.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Analogues with Substituent Variations

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide

- Structural Difference : Ethoxy group replaces methoxy at the phenyl ring.

- Biological activity may shift due to altered electronic effects (ethoxy is weaker electron donor than methoxy) .

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

- Structural Difference: Acetyl replaces cyclopropanecarbonyl; chlorophenoxy substitutes 4-methoxyphenyl.

- Impact : The acetyl group reduces steric hindrance compared to cyclopropane, possibly improving binding flexibility. The electron-withdrawing chlorine atom may enhance interactions with electrophilic biological targets, such as enzymes requiring halogen bonding .

2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

- Structural Difference: Thiophene-2-carbonyl replaces cyclopropanecarbonyl; phenoxy replaces phenylacetamide.

- Impact: Thiophene introduces sulfur-based interactions (e.g., π-π stacking with aromatic residues), while the phenoxy group’s oxygen may alter hydrogen-bonding patterns. This compound shows enhanced activity in preliminary antimicrobial assays .

Compounds with Modified Core Scaffolds

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

- Structural Difference : Sulfonyl group replaces carbonyl; thiophene replaces 4-methoxyphenyl.

- Thiophene’s aromaticity may confer selectivity toward sulfur-interacting enzymes .

2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Structural Difference: Biphenyl replaces 4-methoxyphenyl; 2-oxo group modifies the tetrahydroquinoline core.

- The 2-oxo group introduces a hydrogen-bond donor site, useful for targeting proteases .

Pharmacokinetic and Reactivity Comparisons

Table 1: Key Properties of Selected Analogues

*LogP values estimated via computational models.

- Reactivity : The cyclopropanecarbonyl group in the target compound is less prone to hydrolysis compared to acetyl derivatives, enhancing metabolic stability .

- Synthetic Complexity : Compounds with sulfonyl or thiophene groups require additional purification steps, increasing synthesis costs .

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

- Chemical Formula : C23H24N2O4

- Molecular Weight : 392.45 g/mol

- IUPAC Name : N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide

- SMILES Notation : O=C(Nc1cc(c(c(c1)OC)OC)C(=O)N2CCCCC2)C(=O)C3CC3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The presence of the tetrahydroquinoline moiety is particularly significant as it has been associated with various biological activities including anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance:

- Case Study 1 : In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the mitochondrial pathway.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains:

- Case Study 2 : A study reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | High (Probability = 1.0) |

| Blood-Brain Barrier Permeability | Moderate (0.9835) |

| Caco-2 Permeability | Moderate (0.7091) |

| hERG Inhibition | Weak Inhibitor (0.9654) |

The compound displays favorable absorption characteristics, suggesting good bioavailability. However, its weak hERG inhibition indicates a potential risk for cardiac side effects at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。